N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline
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Overview
Description
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring and a tetrazole ring, both of which are known for their stability and reactivity, making it a valuable subject for study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline typically involves multiple steps, starting with the preparation of the triazole and tetrazole precursors. One common method involves the cyclization of ethyl hydrazinecarboxylate with hydrazine hydrate to form the triazole ring. This intermediate is then reacted with aniline derivatives under controlled conditions to introduce the tetrazole moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions usually require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, triazole and tetrazole derivatives, and their corresponding oxides or reduced forms.
Scientific Research Applications
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of triazole and tetrazole rings.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline exerts its effects involves interactions with various molecular targets. The triazole and tetrazole rings can bind to metal ions, enzymes, and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization of materials.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline is unique due to the presence of both triazole and tetrazole rings in its structure, which confer distinct chemical properties and reactivity. This dual-ring system is not commonly found in similar compounds, making it a valuable subject for research and application in diverse fields.
Properties
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8/c1-2-19-12(14-8-16-19)7-13-10-3-5-11(6-4-10)20-9-15-17-18-20/h3-6,8-9,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKSUBKQZLQNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CNC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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